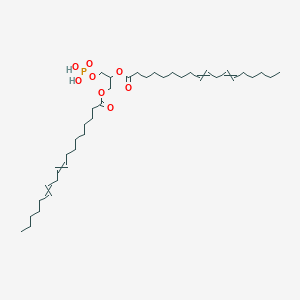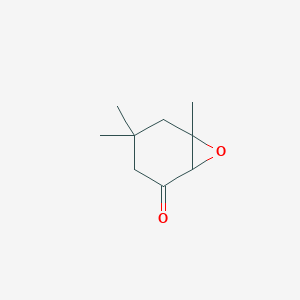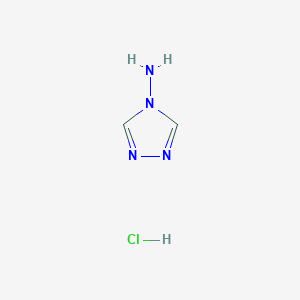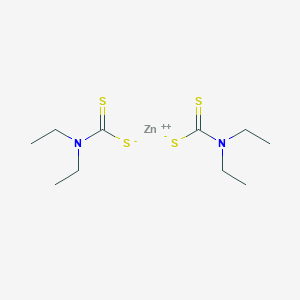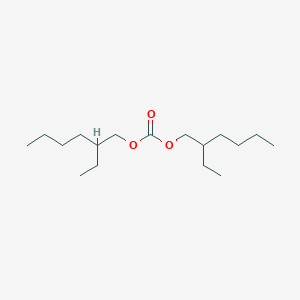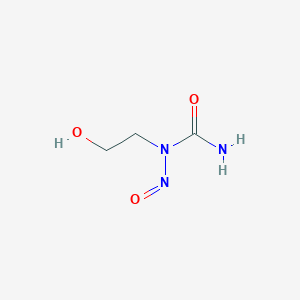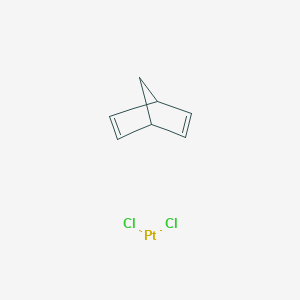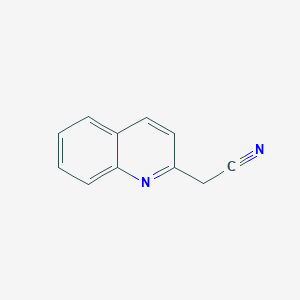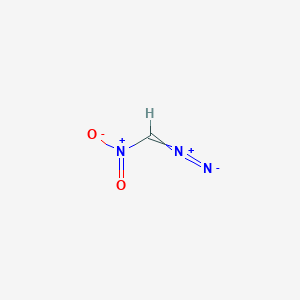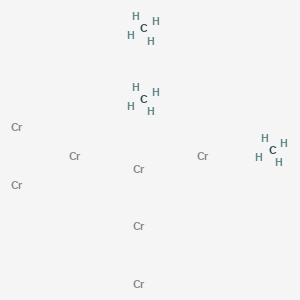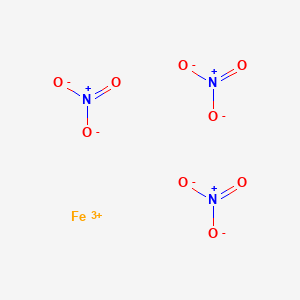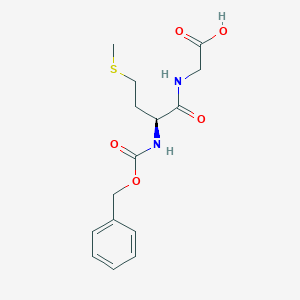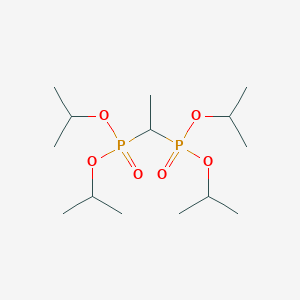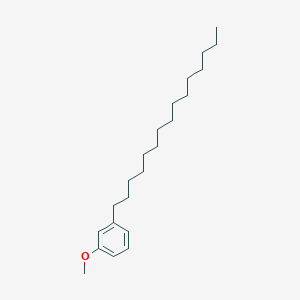
Anisole, m-pentadecyl-
概览
描述
Anisole, m-pentadecyl- is a chemical compound with the molecular formula C21H44O. It is also known as 4-methoxy-15-pentadecylphenol and is derived from the anisole family. Anisole, m-pentadecyl- is widely used in scientific research due to its unique properties and potential applications. In
作用机制
Anisole, m-pentadecyl- exerts its effects through various mechanisms. It has been shown to inhibit the activity of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Anisole, m-pentadecyl- also inhibits the activity of various enzymes involved in inflammation and cancer cell growth. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
生化和生理效应
Anisole, m-pentadecyl- has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, leading to improved cellular function. Anisole, m-pentadecyl- has also been shown to improve cognitive function in animal models of neurodegenerative diseases. It has been found to increase the levels of various neurotransmitters in the brain, leading to improved cognitive performance.
实验室实验的优点和局限性
Anisole, m-pentadecyl- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been shown to have low toxicity and is well-tolerated by animals. However, Anisole, m-pentadecyl- has limitations in terms of its solubility and stability. It is poorly soluble in water, which can limit its use in certain experiments. Anisole, m-pentadecyl- is also sensitive to light and air, which can lead to degradation over time.
未来方向
Anisole, m-pentadecyl- has several potential future directions for research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for Anisole, m-pentadecyl- in humans. The development of novel formulations and delivery systems for Anisole, m-pentadecyl- could also improve its efficacy and bioavailability. Additionally, Anisole, m-pentadecyl- could be studied for its potential use in other areas of medicine, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, Anisole, m-pentadecyl- is a chemical compound with potential applications in various fields of scientific research. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Anisole, m-pentadecyl- exerts its effects through various mechanisms, including the inhibition of ROS and enzymes involved in inflammation and cancer cell growth. Anisole, m-pentadecyl- has several advantages for use in lab experiments but also has limitations in terms of its solubility and stability. Future research on Anisole, m-pentadecyl- could lead to the development of novel treatments for various diseases.
科研应用
Anisole, m-pentadecyl- has potential applications in various fields of scientific research. It has been widely studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Anisole, m-pentadecyl- has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Anisole, m-pentadecyl- has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
性质
CAS 编号 |
15071-57-5 |
|---|---|
产品名称 |
Anisole, m-pentadecyl- |
分子式 |
C22H38O |
分子量 |
318.5 g/mol |
IUPAC 名称 |
1-methoxy-3-pentadecylbenzene |
InChI |
InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19-22(20-21)23-2/h16,18-20H,3-15,17H2,1-2H3 |
InChI 键 |
KFSQTHOUPXNGQR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC |
规范 SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

